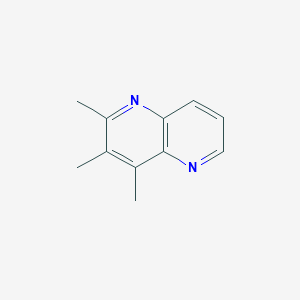

2,3,4-Trimethyl-1,5-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,3,4-Trimethyl-1,5-naphthyridine and related compounds often involves palladium-catalyzed cross-coupling reactions, oxidation, and treatment with nucleophilic agents. For instance, a method to prepare related naphthyridines involved palladium(0)-catalyzed cross-coupling, followed by oxidation and treatment with thionyl chloride to yield chloro derivatives, which were then subjected to nucleophilic substitution (Björk et al., 1996). Another approach for synthesizing tetrahydro-1,5-naphthyridines utilized an intramolecular inverse-electron-demand Diels-Alder reaction between imidazoles and 1,2,4-triazines, indicating a versatile methodology for naphthyridine derivatives (Lahue et al., 2004).

Molecular Structure Analysis

The molecular structure of this compound includes a naphthyridine core substituted with methyl groups at positions 2, 3, and 4. This structure has been elaborated into a series of new ligands using methodologies like Stille coupling or Friedlander condensation, demonstrating the compound's utility in constructing complex molecular architectures (Singh & Thummel, 2009).

Chemical Reactions and Properties

The chemical properties of this compound derivatives involve reactions such as nucleophilic substitution and cycloaddition, leading to various functionalized compounds. These reactions are fundamental for exploring the compound's potential in creating pharmacologically active molecules and materials with special properties (Björk et al., 1996).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, such as solubility and thermal stability, are crucial for their application in materials science. For instance, a series of 4,8-substituted 1,5-naphthyridines exhibited high thermal stability and showed promising properties as materials for organic light-emitting diodes (OLEDs), highlighting the importance of understanding these compounds' physical properties (Wang et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives include their reactivity towards various chemical reagents, the ability to form complexes with metals, and their use as building blocks for more complex molecules. The versatility in their chemical reactions enables the synthesis of compounds with potential applications in medicinal chemistry and materials science (Singh & Thummel, 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Complex Formation

2,3,4-Trimethyl-1,5-naphthyridine derivatives are instrumental in the synthesis of new bidentate and tridentate ligands using methodologies like Stille coupling or Friedlander condensation. These ligands further form heteroleptic mono- and dinuclear Ru(II) complexes. The optical properties of these complexes, such as absorption and communication between metal centers, are influenced by factors like delocalization, incorporation of a second metal, and protonation of uncomplexed nitrogen (Singh & Thummel, 2009).

Heterocyclic Chemistry

1,5-naphthyridine derivatives exhibit significant versatility in heterocyclic chemistry. They are essential in intramolecular inverse-electron-demand Diels-Alder reactions, leading to the production of 1,2,3,4-tetrahydro-1,5-naphthyridines and related heterocycles. These reactions involve cycloaddition, loss of nitrogen, and subsequent loss of a nitrile (Lahue et al., 2004).

Catalysis

This compound and its derivatives are used in catalytic processes, such as asymmetric hydrogenation of 1,5-naphthyridines to produce 1,5-diaza-cis-decalins with high enantiomeric excess, serving as chelating diamine ligands for asymmetric synthesis (Zhang et al., 2015).

Organic Semiconductor Materials

This compound is crucial in the synthesis of organic semiconductor materials, exhibiting high thermal stability and promising opto-electrical properties, such as blue fluorescence and suitable electron affinities for electron-transport materials. These properties make them potential candidates for OLEDs (Wang et al., 2012).

DNA Interaction Studies

Modified 1,5-naphthyridines, including this compound derivatives, have shown significant binding affinity to cytosine opposite AP sites in DNA duplexes, suggesting potential applications in understanding DNA-protein interactions and in the development of therapeutic agents (Sato et al., 2009).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

This compound belongs to the class of organic compounds known as naphthyridines , which are known to interact with a variety of biological targets.

Mode of Action

It is known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Biochemical Pathways

1,5-naphthyridines are known to exhibit a great variety of biological activities and can interact with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Result of Action

Naphthyridine alkaloids, a class to which this compound belongs, have been reported to display multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting cardiovascular system, and immune response .

Action Environment

Environmental factors such as temperature, pH, and presence of other molecules could potentially affect its stability and efficacy .

Eigenschaften

IUPAC Name |

2,3,4-trimethyl-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-8(2)11-10(13-9(7)3)5-4-6-12-11/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHFUQNYZHMICC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)N=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)

![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)

![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)

![(E)-N-[2-(1,3-Benzoxazol-2-YL)propyl]-2-phenylethenesulfonamide](/img/structure/B2490952.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(4-fluorobenzyl)azetidine-1-carboxamide](/img/structure/B2490956.png)

![N-(3-methoxyphenethyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2490960.png)

![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one;hydrochloride](/img/structure/B2490961.png)